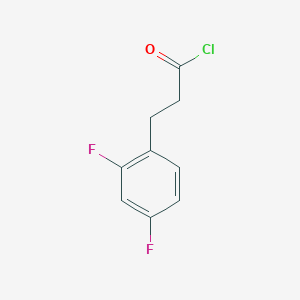

3-(2,4-Difluorophenyl)propanoyl chloride

Description

Properties

IUPAC Name |

3-(2,4-difluorophenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c10-9(13)4-2-6-1-3-7(11)5-8(6)12/h1,3,5H,2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZVMXQBSBTNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

The electron-withdrawing fluorine substituents on the benzene ring reduce its reactivity toward electrophilic aromatic substitution. However, Lewis acids such as aluminum chloride (AlCl₃) facilitate the generation of the acylium ion (CH₂CH₂CO⁺), which acts as the electrophile. The reaction proceeds via the following steps:

-

Formation of the acylium ion:

-

Electrophilic attack on 2,4-difluorobenzene:

-

Regeneration of the catalyst.

Industrial-scale implementations often employ methylene chloride as the solvent due to its ability to stabilize the acylium ion complex. Temperature control (0–20°C) is critical to minimize side reactions such as polyacylation or ring chlorination.

Optimization and Yield Considerations

Key parameters influencing yield and purity include:

-

Catalyst stoichiometry : A 1.2:1 molar ratio of AlCl₃ to propanoyl chloride ensures complete acylium ion formation.

-

Solvent selection : Non-polar solvents like dichloroethane improve regioselectivity.

-

Work-up procedures : Quenching with ice-water followed by phase separation removes residual AlCl₃ and minimizes hydrolysis of the product.

Table 1: Representative Reaction Conditions for Friedel-Crafts Acylation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–20°C | 85–90% |

| AlCl₃:Propanoyl Chloride | 1.2:1 | Maximizes acylium formation |

| Reaction Time | 18–24 hours | Completes electrophilic substitution |

Chlorination of 3-(2,4-Difluorophenyl)propionic Acid

An alternative route involves converting 3-(2,4-difluorophenyl)propionic acid to its corresponding acyl chloride using chlorinating agents. This method is preferred for high-purity applications due to fewer by-products.

Reagent Selection and Reaction Dynamics

Common chlorinating agents include:

-

Thionyl chloride (SOCl₂) :

Excess SOCl₂ (2–3 equivalents) ensures complete conversion, with DMF (catalytic) accelerating the reaction.

-

Oxalyl chloride :

This reagent is advantageous for moisture-sensitive applications due to gaseous by-products.

Table 2: Comparison of Chlorinating Agents

| Reagent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| Thionyl chloride | Reflux | 92 | 98 |

| Oxalyl chloride | 0–25°C | 88 | 97 |

Industrial-Scale Process Design

Continuous flow reactors are increasingly adopted to enhance safety and efficiency. For example, 3-(2,4-difluorophenyl)propionic acid (melting point: 104–108°C) is dissolved in tetrahydrofuran (THF) and reacted with SOCl₂ in a tubular reactor at 50°C. The product is isolated via fractional distillation under reduced pressure (boiling point: 272°C).

Alternative Synthetic Pathways

Grignard Reagent-Based Synthesis

A less common approach involves reacting 2,4-difluorophenylmagnesium bromide with acryloyl chloride :

This method offers regioselectivity but requires stringent anhydrous conditions.

Enzymatic Catalysis

Emerging research explores lipase-mediated acylation in non-aqueous media. For instance, Candida antarctica lipase B catalyzes the transesterification of 3-(2,4-difluorophenyl)propionic acid with acetyl chloride at 40°C, achieving 78% yield.

Purity and Analytical Characterization

Critical quality control measures include:

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Difluorophenyl)propanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it can hydrolyze to form 3-(2,4-Difluorophenyl)propanoic acid.

Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base.

Hydrolysis: Water or aqueous base.

Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.

Major Products Formed

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

3-(2,4-Difluorophenyl)propanoic acid: Formed from hydrolysis.

Alcohols: Formed from reduction.

Scientific Research Applications

3-(2,4-Difluorophenyl)propanoyl chloride is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor binding studies.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluorophenyl)propanoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophiles such as amines and alcohols, forming amides and esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Propanoyl Chlorides

3-(3-Bromophenyl)propanoyl Chloride

- Molecular Formula : C₉H₈BrClO

- Molecular Weight : 247.516 g/mol

- Key Differences: The bromine atom at the 3-position introduces a heavier halogen compared to fluorine, increasing molecular weight and polarizability. Applications: Brominated aryl propanoyl chlorides are often utilized in Suzuki-Miyaura cross-coupling reactions due to bromine’s compatibility with palladium catalysts .

(2E)-3-(4-Chlorophenyl)acryloyl Chloride

- Molecular Formula : C₉H₆Cl₂O

- Molecular Weight : 201.05 g/mol

- Key Differences: Features an α,β-unsaturated (acryloyl) system instead of a saturated propanoyl chain. The conjugated double bond enhances electrophilicity and reactivity in Michael additions or Diels-Alder reactions. Chlorine at the 4-position provides moderate electron withdrawal, balancing reactivity and stability. Applications: Used in synthesizing chalcone derivatives or polymer precursors .

3-(3,4-Difluorophenyl)propanoyl Chloride

- Molecular Formula : C₉H₇ClF₂O

- Molecular Weight : 204.60 g/mol

- Key Differences :

- Fluorine substituents at the 3- and 4-positions (vs. 2- and 4- in the target compound) alter steric and electronic effects. The meta-fluorine may reduce ortho-directed reactivity in electrophilic aromatic substitution.

- Similar applications in pharmaceuticals but with distinct regioselectivity in downstream reactions .

Functional Group Variations

3-Chloro-N-(2,4-difluorobenzyl)-2,2-dimethylpropanamide

- Molecular Formula: C₁₃H₁₅ClF₂NO

- Molecular Weight : 286.71 g/mol

- Key Differences: Replaces the acyl chloride (-COCl) with an amide (-CONH-) group, drastically reducing electrophilicity and reactivity. Applications: Likely used as a stable intermediate in drug discovery for kinase inhibitors or antimicrobial agents .

Propanoyl Chloride (Parent Compound)

- Molecular Formula : C₃H₅ClO

- Molecular Weight : 92.52 g/mol

- Key Differences :

Comparative Data Table

*Estimated based on structural analogs .

Q & A

Q. Optimization strategy :

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FTIR) to detect carbonyl chloride formation (~1800 cm⁻¹).

- Post-synthesis purification involves distillation under reduced pressure (40–50°C, 10–15 mmHg) to isolate the product.

What purification techniques are recommended for removing trace impurities in this compound?

Q. Basic

- Distillation : Fractional distillation under inert gas (N₂/Ar) prevents decomposition.

- Column chromatography : Use silica gel with hexane/ethyl acetate (9:1) to separate hydrolyzed byproducts (e.g., propanoic acid derivatives).

- Low-temperature crystallization : Cooling to -20°C in anhydrous ether precipitates impurities while retaining the acyl chloride in solution .

How can researchers characterize this compound and confirm its structural integrity?

Q. Basic

- NMR spectroscopy :

- ¹H NMR : Expect signals at δ 7.4–7.6 (aromatic protons), δ 3.2–3.5 (methylene protons), and δ 2.9–3.1 (carbonyl-adjacent CH₂) .

- ¹³C NMR : Peaks at ~170 ppm (carbonyl carbon) and 110–160 ppm (fluorinated aromatic carbons).

- Mass spectrometry : Molecular ion [M⁺] at m/z 218.17 (C₉H₇F₂ClO) .

- Elemental analysis : Validate %C, %H, and %Cl to confirm purity >98% .

What is the mechanistic role of this compound in nucleophilic acyl substitution reactions?

Advanced

The compound’s reactivity stems from:

- Electrophilic carbonyl carbon : Facilitates attack by nucleophiles (e.g., amines, alcohols) to form amides or esters.

- Fluorine substituent effects : The electron-withdrawing 2,4-difluorophenyl group enhances electrophilicity, accelerating reaction rates compared to non-fluorinated analogs .

- Steric considerations : The meta-fluorine atoms slightly hinder access to the carbonyl, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states.

How should researchers address contradictions in reported reaction yields for this compound?

Advanced

Discrepancies often arise from:

- Moisture sensitivity : Trace water hydrolyzes the acyl chloride, reducing yields. Use rigorous drying (molecular sieves, inert atmosphere) .

- Substrate purity : Impurities in starting materials (e.g., 3-(2,4-difluorophenyl)propanoic acid) lower reactivity. Pre-purify via recrystallization.

- Reaction scale : Smaller scales (<1 mmol) may suffer from higher surface-area-to-volume ratios, increasing side reactions. Optimize using microwave-assisted synthesis for scalability .

What are the applications of this compound in synthesizing bioactive heterocycles?

Q. Advanced

- Antifungal agents : The difluorophenyl group enhances lipophilicity, improving membrane penetration in triazole derivatives (e.g., analogs of pramiconazole) .

- Protease inhibitors : Used to synthesize ketoamide scaffolds targeting viral proteases.

Example protocol :

React with L-valine methyl ester to form a ketoamide intermediate.

Cyclize using HATU/DIEA to yield a tetrazole ring .

What safety protocols are critical when handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and fume hood use are mandatory.

- Neutralization of spills : Treat with sodium bicarbonate or sand to quench reactive chloride .

- Waste disposal : Hydrolyze residual compound with excess aqueous NaOH before disposal .

How can enantiomeric purity be achieved in derivatives of this compound?

Q. Advanced

- Chiral resolution : Use (R)- or (S)-1-phenylethylamine to form diastereomeric salts, separable via recrystallization .

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts in Friedel-Crafts alkylations to control stereochemistry .

What is the compound’s stability under varying storage conditions?

Q. Advanced

| Condition | Stability Profile |

|---|---|

| Anhydrous, -20°C | Stable for >12 months (≤5% decomposition) |

| Ambient moisture | Rapid hydrolysis (t₁/₂ ~2 hours) |

| UV light exposure | Forms chloro-fluorinated byproducts |

Recommendation : Store in amber glass under argon with molecular sieves .

How does this compound compare to structurally similar acyl chlorides in Suzuki-Miyaura couplings?

Q. Advanced

- Reactivity : The difluorophenyl group reduces electron density at the carbonyl, slowing transmetallation but improving oxidative addition with Pd(0).

- Byproduct formation : Lower propensity for β-hydride elimination compared to aliphatic acyl chlorides.

Optimized conditions : Use Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (3:1) at 80°C for 12 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.